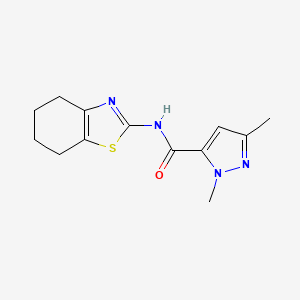

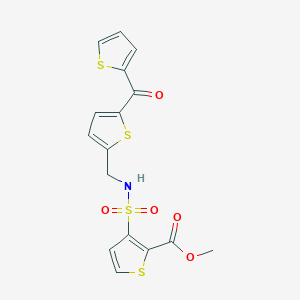

![molecular formula C20H17ClN4O2 B2485848 2-(4-クロロベンジル)-7-(3,4-ジメチルフェニル)-[1,2,4]トリアゾロ[4,3-a]ピラジン-3,8(2H,7H)-ジオン CAS No. 2034341-69-8](/img/structure/B2485848.png)

2-(4-クロロベンジル)-7-(3,4-ジメチルフェニル)-[1,2,4]トリアゾロ[4,3-a]ピラジン-3,8(2H,7H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione is a useful research compound. Its molecular formula is C20H17ClN4O2 and its molecular weight is 380.83. The purity is usually 95%.

BenchChem offers high-quality 2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1,2,4-トリアゾロ[4,3-a]ピリジンの合成

この化合物は、1,2,4-トリアゾロ[4,3-a]ピリジンの合成に使用できます . α-ケト酸と2-ヒドラジノピリジンを基にしたKI触媒による酸化環化に基づいた、置換1,2,4-トリアゾロ[4,3-a]ピリジンのワンポット法が開発されました . この遷移金属フリーの手順は非常に効率的で、経済的および環境的利点があります .

医薬品化学

官能基化された1,2,4-トリアゾロ[4,3-a]ピリジンは、ヒト11β-ヒドロキシステロイドデヒドロゲナーゼタイプ1阻害剤として調査されてきました . これは、化合物が医薬品の開発に潜在的な用途があることを示唆しています .

農薬化学

1,2,4-トリアゾロ[4,3-a]ピリジンは、汎用性の高い生物活性を示し、農薬化学の分野で魅力的な用途を持っています . これは、化合物が新しい農薬の開発に使用できることを示唆しています .

配位化学

1,2,4-トリアゾロ[4,3-a]ピリジンは、配位化学の分野でも広く応用されています . これは、化合物が複雑な分子の合成に使用できることを示唆しています .

材料化学

1,2,4-トリアゾロ[4,3-a]ピリジンは、材料化学で応用されています . これは、化合物が新しい材料の開発に使用できることを示唆しています .

ビス[1,2,4]トリアゾロ[4,3-b:3,4-f][1,2,4,5]テトラジンの合成

この化合物は、ビス[1,2,4]トリアゾロ[4,3-b:3,4-f][1,2,4,5]テトラジンの合成に使用できます . 容易に入手可能な3,6-ジヒドラジニル-1,2,4,5-テトラジンと対応するアルデヒドから始まる、広範囲の新しい1,8-二置換ビス[1,2,4]トリアゾロ[4,3-b:3,4-f][1,2,4,5]テトラジンの誘導体への2段階ルートが提案されました .

光学特性

合成されたビス[1,2,4]トリアゾロ[4,3-b:3,4-f][1,2,4,5]テトラジンは、MeCN溶液中で弱い発光特性を示し、量子収率は21〜23%以内です . これは、化合物が発光材料の開発に潜在的な用途があることを示唆しています .

半導体特性

合成されたビス[1,2,4]トリアゾロ[4,3-b:3,4-f][1,2,4,5]テトラジンは、10 −4〜10 −6 cm 2 Vの範囲の電荷キャリア移動度を持つ両極性半導体特性を示します . これは、化合物が新しい半導体の開発に使用できることを示唆しています .

特性

IUPAC Name |

2-[(4-chlorophenyl)methyl]-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2/c1-13-3-8-17(11-14(13)2)23-9-10-24-18(19(23)26)22-25(20(24)27)12-15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFWVQGXYMDNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2485765.png)

![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

![N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2485768.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2485777.png)

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)

![([5-(1-Ethyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]thio)acetic acid](/img/structure/B2485780.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)

![methyl 3-cyclopropyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2485785.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)